

# An In-depth Technical Guide to (3-(Chloromethyl)phenyl)(morpholino)methanone

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## Compound of Interest

Compound Name: (3-(Chloromethyl)phenyl)  
(morpholino)methanone

CAS No.: 1094300-44-3

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CAS Number: 1094300-44-3

This technical guide provides a comprehensive overview of **(3-(Chloromethyl)phenyl)(morpholino)methanone**, a key bifunctional building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, reactivity, and applications as a versatile scaffold in the design of novel therapeutics.

## Compound Profile and Physicochemical Properties

**(3-(Chloromethyl)phenyl)(morpholino)methanone** is a synthetic organic compound featuring a central phenyl ring substituted with a morpholinomethanone group and a reactive chloromethyl group at the meta-position. This unique arrangement of functional groups makes it a valuable intermediate for introducing the morpholinobenzoyl scaffold and for subsequent derivatization through nucleophilic substitution at the benzylic position.

Property	Value	Source
CAS Number	1094300-44-3	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	239.70 g/mol	[1][3]
IUPAC Name	(3-(Chloromethyl)phenyl) (morpholino)methanone	N/A
Appearance	Predicted: Off-white to pale yellow solid	N/A
Purity	Commercially available at ≥96%	[4]

## Synthesis and Mechanism

The synthesis of **(3-(Chloromethyl)phenyl)(morpholino)methanone** is a robust two-step process commencing with the formation of the key intermediate, 3-(chloromethyl)benzoyl chloride, followed by its amidation with morpholine.

### Synthesis of 3-(Chloromethyl)benzoyl Chloride

The precursor, 3-(chloromethyl)benzoyl chloride, can be synthesized from readily available starting materials. One common laboratory-scale method involves the radical chlorination of 3-methylbenzoyl chloride. However, for a more controlled and scalable approach, the reaction of 3-(chloromethyl)benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride is preferred. An alternative industrial synthesis starts from benzotrichloride.[5]

### Amidation with Morpholine

The final step involves the nucleophilic acyl substitution of 3-(chloromethyl)benzoyl chloride with morpholine. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

## Experimental Protocol: Synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone

This protocol is based on established procedures for the amidation of benzoyl chlorides.<sup>[6]</sup>

Materials:

- 3-(Chloromethyl)benzoyl chloride
- Morpholine
- Triethylamine (or another suitable base)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 3-(chloromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred morpholine solution over 15-20 minutes, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- **Workup:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure **(3-(Chloromethyl)phenyl)(morpholino)methanone**.

## Analytical Characterization (Predicted)

While specific experimental spectra for **(3-(Chloromethyl)phenyl)(morpholino)methanone** are not readily available in the cited literature, the following data are predicted based on the analysis of closely related structures.<sup>[2][6][7]</sup>

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- δ 7.30-7.50 (m, 4H): Aromatic protons of the phenyl ring.
- δ 4.60 (s, 2H): Methylene protons of the chloromethyl group (-CH<sub>2</sub>Cl).
- δ 3.40-3.80 (m, 8H): Methylene protons of the morpholine ring.

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

- δ 169-171: Carbonyl carbon of the methanone group.
- δ 135-140: Quaternary carbons of the phenyl ring.
- δ 125-130: CH carbons of the phenyl ring.
- δ 66-68: Methylene carbons adjacent to the oxygen in the morpholine ring.
- δ 45-48: Methylene carbons adjacent to the nitrogen in the morpholine ring.

- $\delta$  45-47: Methylene carbon of the chloromethyl group.

Infrared (IR) Spectroscopy (KBr Pellet):

- $\sim 3050-3100\text{ cm}^{-1}$ : C-H stretching of the aromatic ring.
- $\sim 2850-2950\text{ cm}^{-1}$ : C-H stretching of the morpholine and chloromethyl groups.
- $\sim 1630-1650\text{ cm}^{-1}$ : Strong C=O stretching of the amide.
- $\sim 1400-1450\text{ cm}^{-1}$ : C-N stretching.
- $\sim 1110-1120\text{ cm}^{-1}$ : C-O-C stretching of the morpholine ring.
- $\sim 650-750\text{ cm}^{-1}$ : C-Cl stretching.

Mass Spectrometry (EI):

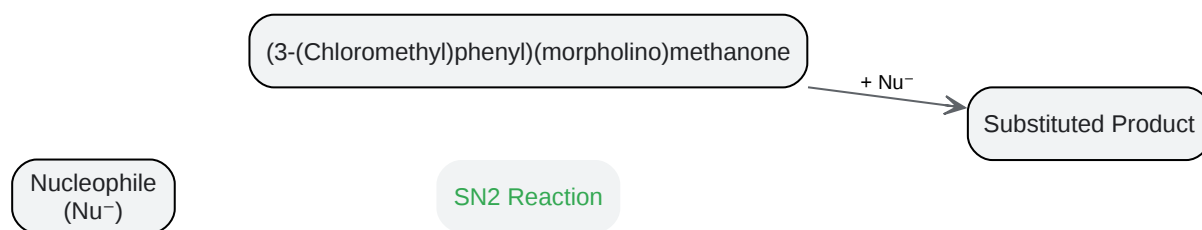
- $M^+$  at  $m/z$  239/241: Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
- Major fragments: Loss of Cl ( $m/z$  204), morpholine ring fragmentation.

## Reactivity and Synthetic Applications

The utility of **(3-(Chloromethyl)phenyl)(morpholino)methanone** as a synthetic intermediate stems from the reactivity of its benzylic chloride. This functional group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of substituents.

## Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group readily undergoes  $S_N2$  reactions with a diverse range of nucleophiles. This provides a straightforward method for tethering the (morpholinomethanone)phenyl moiety to other molecular fragments.



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Caption: General scheme for nucleophilic substitution.

Common Nucleophiles and Corresponding Products:

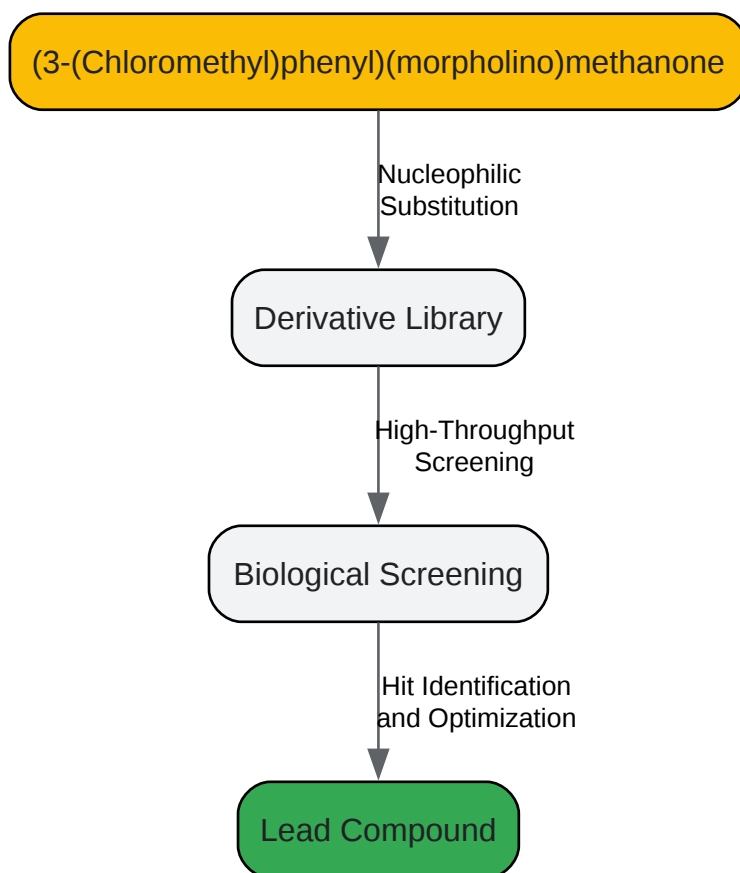
Nucleophile	Reagent	Product Type
Amines (R-NH <sub>2</sub> )	Primary or secondary amines	Secondary or tertiary benzylic amines
Alcohols (R-OH)	Alcohols, phenols	Ethers
Thiols (R-SH)	Thiols, thiophenols	Thioethers
Cyanide (CN <sup>-</sup> )	Sodium or potassium cyanide	Benzylic nitriles
Azide (N <sub>3</sub> <sup>-</sup> )	Sodium azide	Benzylic azides

This reactivity profile makes **(3-(Chloromethyl)phenyl)(morpholino)methanone** a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

## Role in Medicinal Chemistry

The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical properties.[8][9] It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, which can be crucial for target binding. The morpholine ring is found in numerous approved drugs across various therapeutic areas.[9]

The combination of the reactive chloromethyl group and the favorable properties of the morpholine-containing scaffold makes **(3-(Chloromethyl)phenyl)(morpholino)methanone** an attractive starting point for the synthesis of novel bioactive molecules.[10]



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Caption: Workflow for drug discovery applications.

## Safety and Handling

As with all chemical reagents, **(3-(Chloromethyl)phenyl)(morpholino)methanone** should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a potential irritant to the eyes, skin, and respiratory system. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

## Conclusion

**(3-(Chloromethyl)phenyl)(morpholino)methanone** is a strategically important bifunctional molecule that serves as a versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its benzylic chloride group allow for the efficient construction of diverse molecular architectures. The presence of the morpholine moiety often imparts favorable pharmacokinetic properties, making this compound a valuable starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery and development endeavors.

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